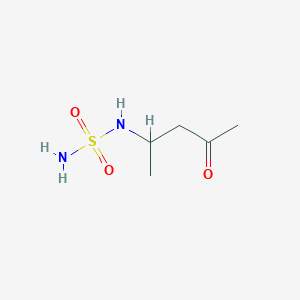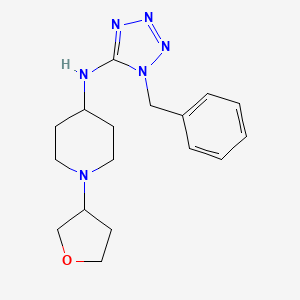
2-Oxo-4-(sulfamoylamino)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-4-(sulfamoylamino)pentane, also known as OSP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. OSP is a sulfonamide derivative that has shown promise as an inhibitor of various enzymes, including carbonic anhydrases, which are involved in many physiological processes. In
Wirkmechanismus
The mechanism of action of 2-Oxo-4-(sulfamoylamino)pentane involves its binding to the zinc ion in the active site of carbonic anhydrases. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, which is an important step in many physiological processes. Inhibition of carbonic anhydrases by this compound has been shown to have anti-tumor and anti-glaucoma effects.
Biochemical and Physiological Effects
In addition to its potential applications in drug development, this compound has also been studied for its biochemical and physiological effects. This compound has been shown to inhibit the activity of other enzymes, such as urease and β-lactamase. It has also been shown to have anti-inflammatory and antioxidant effects. These effects suggest that this compound could have potential applications in the treatment of various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Oxo-4-(sulfamoylamino)pentane is its high purity and yield, which makes it suitable for use in lab experiments. This compound is also relatively stable and can be stored for long periods of time without degrading. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Oxo-4-(sulfamoylamino)pentane. One direction is the development of new drugs that target carbonic anhydrases using this compound as a lead compound. Another direction is the study of this compound's effects on other enzymes and physiological processes. Additionally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound. Finally, the study of this compound's potential applications in the treatment of various diseases and conditions could lead to the development of new therapies.
Synthesemethoden
The synthesis of 2-Oxo-4-(sulfamoylamino)pentane involves the reaction of 4-amino-2-pentanone with sulfamic acid in the presence of acetic anhydride. The resulting product is a white crystalline solid that can be purified through recrystallization. This method has been reported to yield this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-Oxo-4-(sulfamoylamino)pentane has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs for the treatment of diseases such as cancer and glaucoma. This compound has been shown to inhibit carbonic anhydrases, which are enzymes that play a role in the growth and spread of cancer cells and the regulation of intraocular pressure in the eye. Inhibition of carbonic anhydrases by this compound could lead to the development of new drugs that target these enzymes.
Eigenschaften
IUPAC Name |
2-oxo-4-(sulfamoylamino)pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-4(3-5(2)8)7-11(6,9)10/h4,7H,3H2,1-2H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVPPUFYUWIODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (E)-4-[[1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439434.png)

![2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B7439450.png)
![1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea](/img/structure/B7439463.png)
![Sodium;5-methyl-3-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)carbamoyl]hexanoate](/img/structure/B7439471.png)
![7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7439478.png)
![2,2-difluoro-N-[5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7439481.png)
![2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol](/img/structure/B7439488.png)
![4-cyclobutyl-2-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7439492.png)
![5-methyl-N-[2-[methyl(propyl)amino]phenyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7439506.png)
![N-[(3-methylsulfonylpyridin-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439508.png)
![N-[3-(4-fluorophenyl)cyclobutyl]-4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7439511.png)
![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxoethyl]-5-methyl-1,3,4-oxadiazol-2-one](/img/structure/B7439526.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)